(1-Methylcycloheptyl)methanesulfonyl chloride

説明

特性

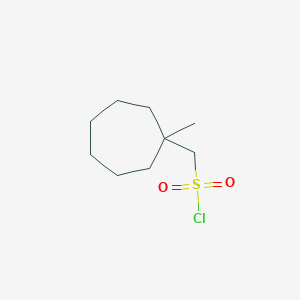

分子式 |

C9H17ClO2S |

|---|---|

分子量 |

224.75 g/mol |

IUPAC名 |

(1-methylcycloheptyl)methanesulfonyl chloride |

InChI |

InChI=1S/C9H17ClO2S/c1-9(8-13(10,11)12)6-4-2-3-5-7-9/h2-8H2,1H3 |

InChIキー |

IJGYIBDYGSELBP-UHFFFAOYSA-N |

正規SMILES |

CC1(CCCCCC1)CS(=O)(=O)Cl |

製品の起源 |

United States |

準備方法

Physical and Chemical Properties

The physical properties of this compound include:

- Molecular weight: 224.75 g/mol

- Appearance: Typically a colorless to pale yellow liquid

- Reactivity: High reactivity with nucleophiles, particularly water, alcohols, and amines

- Stability: Sensitive to moisture, requiring handling under anhydrous conditions

These properties directly influence the choice of reaction conditions and purification methods during preparation.

General Synthetic Approaches for Methanesulfonyl Chlorides

The preparation of this compound can be approached through several synthetic pathways that are applicable to methanesulfonyl chloride derivatives generally. Each method offers distinct advantages and challenges.

Direct Chlorination of Methane

A direct approach involves the reaction of methane with sulfur dioxide and chlorine, which has been documented for methanesulfonyl chloride synthesis:

CH4 + SO2 + Cl2 → CH3SO2Cl + HCl

This reaction typically proceeds under light irradiation, as described in patent literature:

"The invention provides a method to manufacture a high purity methanesulfonyl chloride cheaply and simply from the mixture of methane, sulfur dioxide gas and chlorine gas under the irradiation of light as is shown by reaction equation below: CH4 + SO2 + Cl2 → CH3SO2Cl + HCl"

For the synthesis of this compound, this would need to be significantly modified due to the complexity of the desired product.

Synthesis from Sulfuryl Chloride

An alternative approach involves using sulfuryl chloride (SO2Cl2) in a radical reaction:

CH4 + SO2Cl2 → CH3SO2Cl + HCl

According to literature, "It is produced by the reaction of methane and sulfuryl chloride in a radical reaction: CH4 + SO2Cl2 → CH3SO2Cl + HCl"

This method could potentially be adapted for this compound by using an appropriate cycloheptyl precursor with radical initiators.

Chlorination of Methanesulfonic Acid Derivatives

Another established approach involves chlorination of methanesulfonic acid or its derivatives:

CH3SO3H + SOCl2 → CH3SO2Cl + SO2 + HCl

CH3SO3H + COCl2 → CH3SO2Cl + CO2 + HCl

As noted in the literature: "Another method of production entails chlorination of methanesulfonic acid with thionyl chloride or phosgene".

For this compound, this would require first preparing the corresponding sulfonic acid derivative.

Specialized Approaches for this compound

Due to the specific structure of this compound, specialized approaches are necessary to achieve efficient synthesis. These methods build upon general principles while addressing the unique challenges presented by the cycloheptyl structure.

Mercaptan Oxidation-Chlorination Pathway

One potential route involves the oxidation and chlorination of an appropriate mercaptan precursor:

"An alkyl sulfonyl chloride is prepared continuously in high yield by reacting an alkyl mercaptan or dialkyl disulfide having one to 20 carbon atoms in the alkyl group with chlorine in a medium comprising aqueous concentrated HCl solution"

The reaction proceeds according to the following equation:

RSH + 3Cl2 + 2H2O → RSO2Cl + 5HCl

For this compound, this would involve using a (1-methylcycloheptyl)methylmercaptan as the starting material.

Disulfide Route

Another viable pathway utilizes dialkyl disulfides:

RSSR + 5Cl2 + 4H2O → 2RSO2Cl + 8HCl

For the target compound, this would require a disulfide with the appropriate (1-methylcycloheptyl)methyl structure.

Reaction Conditions and Parameters

Optimal conditions for these reactions typically include:

| Parameter | Recommended Range | Notes |

|---|---|---|

| Temperature | 10-30°C | Higher temperatures may lead to side reactions |

| Reaction Time | 1-5 hours | Depending on concentration and starting materials |

| Chlorine Flow Rate | Controlled, steady flow | Excess chlorine can lead to side products |

| Medium | Aqueous HCl (30-37%) | Provides acidic environment necessary for reaction |

| Agitation | Continuous, vigorous | Ensures proper mixing of immiscible phases |

As noted in patent literature: "The reaction was very vigorous, causing much turbulence in the reaction zone so that the turbulent reaction zone was about 54 to 74 inches long, equivalent to a volume of about 2.9 to 4 gallons".

Two-Step Synthesis via Tertiary Alcohol

A promising approach for synthesizing this compound involves a two-step process starting from 1-methylcycloheptanol.

Conversion to Sulfonyl Chloride

The second step would involve converting the mesylate to the desired sulfonyl chloride through an appropriate chlorination process, potentially using thionyl chloride or other chlorinating agents.

Purification Methods

Due to the reactive nature of this compound, specific purification approaches are necessary to obtain high-purity material.

Distillation

Vacuum distillation represents an effective purification method:

"High purity methanesulfonyl chloride is obtained easily from the liquid reaction products including methanesulfonyl chloride as main ingredient by removing, small quantity of methane chlorination product, raw material gases and hydrogen chloride mixed in the main ingredient by distillation."

For this compound:

| Distillation Parameter | Typical Range |

|---|---|

| Pressure | 40-60 mmHg (absolute) |

| Temperature | Specific to compound, typically 75-120°C under reduced pressure |

| Collection Fraction | Narrow temperature range to ensure purity |

Extraction and Washing

Liquid-liquid extraction provides another purification option:

"The crude product of the methanesulfonyl chloride generated by the reaction is settled at the bottom of the tower and is recycled periodically."

A typical process would involve:

- Separation of reaction layers

- Washing the organic layer containing the product with appropriate solutions

- Drying over a suitable drying agent (e.g., Na2SO4)

"The washed crude product is sent to F, and carrying out vacuum rectification to obtain a finished methylsulfonyl chloride product G."

Analytical Methods for Characterization

Confirming successful synthesis of this compound requires comprehensive analytical characterization.

Spectroscopic Analysis

Various spectroscopic techniques provide structural confirmation:

| Technique | Key Information Provided |

|---|---|

| ¹H NMR | Chemical shifts for cycloheptyl ring protons (1.4-2.0 ppm), methyl group protons (~1.2 ppm), and methylene protons adjacent to sulfonyl group (~3.8 ppm) |

| ¹³C NMR | Characteristic signals for quaternary carbon (~45 ppm), cycloheptyl carbons, methyl carbon, and CH₂SO₂Cl carbon (~68 ppm) |

| IR | Strong S=O stretching bands (1150-1350 cm⁻¹) and S-Cl stretching (~750 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern specific to structure |

Purity Assessment

Chromatographic techniques are essential for determining purity:

"This liquid is recognized to include 81 weight percent of methanesulfonyl chloride from the result of gas chromatographic analysis, and the yield of obtained pure methanesulfonyl chloride is 72.5 weight percent based on the chloride gas used for raw material."

Gas chromatography with appropriate columns can provide quantitative purity assessment, typically aiming for >99% purity for research-grade material.

Reaction Yields and Optimization

The preparation of this compound can achieve varying yields depending on reaction conditions and optimization.

Typical Yields

Based on analogous reactions with related compounds:

Optimization Parameters

Key factors affecting yield include:

- Reaction temperature control

- Reagent ratios

- Reaction time

- Solvent selection

- Catalysts or promoters

"If less than 1 mol of methane is used per mol of chlorine gas, side reaction products of high boiling point are produced in large amounts compared to those produced in this invention, and it is wasteful and economically disadvantageous in this invention to use over 5 mols methane per mol of chlorine gas."

This highlights the importance of optimizing reagent ratios even for simpler methanesulfonyl chloride preparations.

化学反応の分析

科学研究への応用

化学: (1-メチルシクロヘプチル)メタンスルホニルクロリドは、様々な有機分子にメタンスルホニル基を導入するための有機合成における試薬として使用されます。また、医薬品や農薬の合成における重要な中間体であるスルホンアミドおよびスルホン酸塩誘導体の調製にも使用されます。

生物学: 生物学研究では、(1-メチルシクロヘプチル)メタンスルホニルクロリドは、スルホニル基を導入することにより、タンパク質やペプチドなどの生体分子を修飾するために使用されます。この修飾は、生体分子の生物学的活性と安定性を変化させる可能性があり、タンパク質の機能や相互作用の研究に役立ちます。

医学: この化合物は、抗菌、抗真菌、および抗炎症特性を持つスルホンアミド系薬物の合成に使用されます。また、様々な病気に対する新しい治療薬の開発にも使用されています。

産業: 産業部門では、(1-メチルシクロヘプチル)メタンスルホニルクロリドは、重合反応の触媒として、インクやコーティングの製造における乾燥剤として使用されます。また、特殊化学薬品や材料の合成にも使用されます。

科学的研究の応用

Chemistry

- Synthesis of Sulfonamides : This compound serves as a reagent in the synthesis of various sulfonamides, which are crucial intermediates in pharmaceutical chemistry. Sulfonamides have applications as antibiotics and in treating various diseases.

Biology

- Enzyme Inhibition Studies : The compound is utilized in studies involving enzyme inhibition, particularly for sulfonamide-sensitive enzymes. Its electrophilic nature allows it to readily engage in substitution reactions, leading to the formation of biologically active derivatives.

Medicine

- Drug Development : It acts as a building block in synthesizing potential therapeutic agents targeting sulfonamide-sensitive pathways. The unique structure of this compound may influence its interaction with biological targets, leading to novel pharmacological properties.

While specific biological activity data for (1-Methylcycloheptyl)methanesulfonyl chloride is limited, compounds with similar structures often exhibit significant pharmacological properties:

- Antimicrobial Properties : Similar sulfonamide derivatives have shown antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects : Compounds containing sulfonyl groups are frequently studied for their anti-inflammatory potential.

- Enzyme Inhibition : Sulfonamides can mimic substrates for enzymes, potentially inhibiting their activity and leading to therapeutic effects.

Case Study 1: Antimicrobial Activity

A study evaluating various sulfonamide derivatives demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess antimicrobial properties due to its structural similarity to these derivatives.

Case Study 2: Enzyme Inhibition

Research has highlighted the role of sulfonamide compounds as competitive inhibitors for dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This mechanism may be relevant for this compound if it acts similarly through its derivatives.

作用機序

類似化合物の比較

類似化合物:

メタンスルホニルクロリド: シクロヘプチル基を持たない、類似の反応性を持つより単純なスルホニルクロリド化合物。

トシルクロリド: シクロヘプチル基ではなくトルエン基を持つ、別のスルホニルクロリド化合物。

トリフルオロメタンスルホニルクロリド: 強力な電子求引特性で知られるトリフルオロメチル基を持つスルホニルクロリド化合物。

ユニークさ: (1-メチルシクロヘプチル)メタンスルホニルクロリドは、1-メチルシクロヘプチル基の存在によりユニークです。この基は、化合物に独特の立体および電子特性を付与します。これにより、シクロヘプチル基の嵩高さや反応性が有利となる特定の合成用途に役立ちます。

類似化合物との比較

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Physicochemical Properties

Key Observations :

- Steric Effects : The cycloheptyl group in the target compound imposes greater steric hindrance than MSCl’s methyl group, likely reducing its reactivity in nucleophilic substitutions (e.g., with amines or alcohols) .

- Solubility : Cycloheptyl derivatives are less polar than camphorsulfonyl chlorides (due to the absence of a ketone group) but more hydrophobic than MSCl, influencing their solubility in organic solvents .

- Chirality : Unlike camphorsulfonyl chloride, the target compound lacks inherent chirality, limiting its utility in asymmetric synthesis .

Reactivity and Stability

*Inferred from steric and electronic similarities to benzenesulfonyl chloride .

Reactivity Trends :

- Hydrolysis : The target compound’s hydrolysis rate is expected to be slower than MSCl due to steric hindrance but faster than bulky aryl derivatives like p-toluenesulfonyl chloride (which require reflux with NaOH) .

- Reaction with Amines : Similar to MSCl, it likely forms sulfonamides, but yields may be lower due to steric constraints .

生物活性

(1-Methylcycloheptyl)methanesulfonyl chloride is an organic compound classified as a sulfonyl chloride, characterized by its chemical formula C10H17ClO2S and a molecular weight of 210.72 g/mol. While specific biological activity data for this compound is limited, its structural features suggest potential pharmacological properties, particularly in drug synthesis and medicinal chemistry.

The compound features a sulfonyl group attached to a chlorine atom, which contributes to its reactivity. It is known for engaging in nucleophilic substitution reactions, particularly with alcohols and amines, due to its electrophilic nature. This reactivity is crucial in the development of various pharmaceutical intermediates.

Biological Activity Overview

Although direct studies on the biological activity of this compound are scarce, compounds with similar sulfonyl functionalities have been investigated for their pharmacological effects. Sulfonyl chlorides are often used as intermediates in synthesizing biologically active compounds, influencing various biological pathways through their derivatives.

Potential Pharmacological Applications

- Drug Synthesis : The compound can serve as an intermediate in the synthesis of drugs, potentially impacting pharmacokinetics and pharmacodynamics.

- Reactivity with Biological Targets : Its ability to react with nucleophiles may allow it to modulate enzyme activity or receptor interactions, although specific targets remain to be identified.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride | C8H15ClO2S | Contains difluoromethyl group; enhanced lipophilicity |

| (4-Methylcyclohexyl)methanesulfonyl chloride | C8H15ClO2S | Variation in cyclohexane position; different steric effects |

| (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride | C8H15ClO2S | Incorporates difluoromethyl; potential for altered reactivity |

The unique cycloalkane structure of this compound may influence its reactivity and application compared to its analogs.

Q & A

Q. Advanced

- Reduced Reactivity : The bulky cycloheptyl group impedes access to the sulfonyl chloride moiety, requiring polar aprotic solvents (e.g., DMF) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- Competing Side Reactions : Steric shielding may promote elimination pathways over substitution. Kinetic studies under varying temperatures (25–60°C) are recommended to optimize conditions .

What analytical techniques are optimal for characterizing this compound?

Q. Basic

- NMR Spectroscopy : H and C NMR to confirm structural integrity (e.g., δ 1.2–1.8 ppm for cycloheptyl protons) .

- FT-IR : Peaks at 1360 cm (S=O asymmetric stretch) and 1170 cm (S=O symmetric stretch) verify sulfonyl chloride functionality .

Advanced - HPLC-MS : Quantify purity and detect hydrolyzed byproducts (e.g., sulfonic acids) using reverse-phase C18 columns with acetonitrile/water gradients .

How should researchers resolve discrepancies in reported reaction yields involving this compound?

Q. Advanced

- Moisture Control : Trace water accelerates hydrolysis. Use molecular sieves or rigorous solvent drying (e.g., distillation over CaH₂) .

- Reaction Monitoring : In situ techniques like Raman spectroscopy track reagent consumption and intermediate formation .

- Data Normalization : Compare yields under standardized conditions (e.g., inert atmosphere, fixed stoichiometry) to isolate variables .

What decomposition pathways occur under thermal or hydrolytic conditions?

Q. Advanced

- Hydrolysis : Forms (1-methylcycloheptyl)methanesulfonic acid and HCl. Rate studies show slower hydrolysis compared to aliphatic sulfonyl chlorides due to steric protection .

- Thermal Degradation : Above 80°C, decomposition releases SO₂ and chlorinated hydrocarbons. Stabilize with antioxidants (e.g., BHT) in long-term storage .

Which solvent systems maximize stability during storage and reactions?

Q. Basic

- Preferred Solvents : Anhydrous dichloromethane, toluene, or acetone. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis .

- Incompatible Solvents : Strong oxidizers (e.g., HNO₃) induce violent reactions. Test compatibility via small-scale calorimetry .

How can stereochemical integrity be preserved in chiral derivatives?

Q. Advanced

- Low-Temperature Reactions : Conduct substitutions at –20°C to minimize racemization .

- Chiral Auxiliaries : Use (–)-sparteine or enantiopure bases to control stereoselectivity in sulfonamide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。